molecular formula C18H19FN4O B2363611 N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanecarboxamide CAS No. 2380079-60-5

N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanecarboxamide

Cat. No. B2363611
CAS RN: 2380079-60-5
M. Wt: 326.375
InChI Key: UQXTZNNIYXZRSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds are typically synthesized as part of a series of novel pyrimidine-based thiourea compounds. The chemical structures of these heterocycles consist of a central pyrimidine ring with phenyl-substituted thiourea motifs .


Molecular Structure Analysis

The molecular structure of this compound would likely include a central pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a phenyl group, a fluorine atom, an azetidin-3-yl group, and a methylcyclopropanecarboxamide group.

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as the investigation of its biological activity. Given the biological activity of similar compounds, it may be worthwhile to explore its potential as a therapeutic agent .

properties

IUPAC Name

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-22(18(24)13-7-8-13)14-9-23(10-14)17-15(19)16(20-11-21-17)12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXTZNNIYXZRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanecarboxamide

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